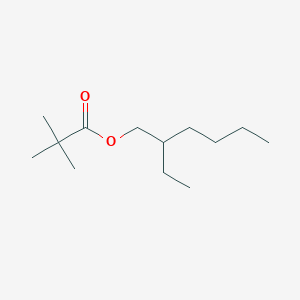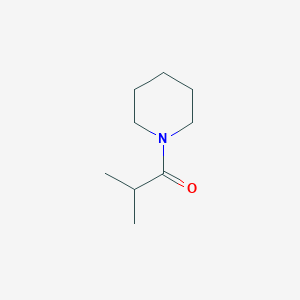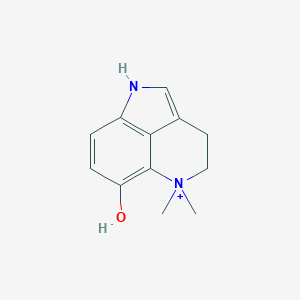![molecular formula C14H19N3PS+ B100689 Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium CAS No. 16914-02-6](/img/structure/B100689.png)
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium (EMIM-PS) is a phosphonium-based ionic liquid that has gained significant attention in scientific research due to its unique physicochemical properties. EMIM-PS has been used in various applications, including catalysis, separation, and electrochemistry.
Aplicaciones Científicas De Investigación
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used in various scientific research applications, including catalysis, separation, and electrochemistry. In catalysis, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Michael addition reaction. In separation, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as a stationary phase in gas chromatography and liquid chromatography. In electrochemistry, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used as an electrolyte in electrochemical cells.
Mecanismo De Acción
The mechanism of action of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is not well understood. However, it is believed that the sulfur atom in Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium plays a crucial role in its unique physicochemical properties. The sulfur atom can form strong interactions with metal ions, which makes Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium an effective catalyst for various reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium. However, studies have shown that Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is not toxic to cells and does not cause significant changes in cell morphology or viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has several advantages for lab experiments, including its stability, low toxicity, and unique physicochemical properties. However, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium research. One possible direction is to investigate the use of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium in drug delivery systems. Another possible direction is to study the effect of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium on the structure and function of proteins. Additionally, the development of new synthesis methods for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium could lead to more efficient and cost-effective production. Finally, the use of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium in green chemistry applications could lead to more sustainable and environmentally friendly chemical processes.
Conclusion:
In conclusion, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium is a phosphonium-based ionic liquid that has gained significant attention in scientific research due to its unique physicochemical properties. Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has been used in various applications, including catalysis, separation, and electrochemistry. Although there is limited research on the biochemical and physiological effects of Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium, it is not toxic to cells and does not cause significant changes in cell morphology or viability. Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has several advantages for lab experiments, including its stability, low toxicity, and unique physicochemical properties. However, Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium has some limitations, including its high cost and limited availability. There are several future directions for Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium research, including investigating its use in drug delivery systems, studying its effect on the structure and function of proteins, developing new synthesis methods, and using it in green chemistry applications.
Métodos De Síntesis
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium can be synthesized through a simple one-pot reaction between diethylaminothiophosphoryl chloride and 2-methylimidazole in the presence of triethylamine. The reaction yields a white solid that can be purified through recrystallization.
Propiedades
Número CAS |
16914-02-6 |
|---|---|
Nombre del producto |
Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium |
Fórmula molecular |
C14H19N3PS+ |
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium |
InChI |
InChI=1S/C14H19N3PS/c1-4-16(5-2)18(19)14-8-6-13(7-9-14)17-11-10-15-12(17)3/h6-11H,4-5H2,1-3H3/q+1 |
Clave InChI |
NSKDUFXNZFHLBW-UHFFFAOYSA-N |
SMILES |
CCN(CC)[P+](=S)C1=CC=C(C=C1)N2C=CN=C2C |
SMILES canónico |
CCN(CC)[P+](=S)C1=CC=C(C=C1)N2C=CN=C2C |
Otros números CAS |
16914-04-8 41713-51-3 |
Sinónimos |
D-N,N-Diethyl-p-(2-methylimidazol-1-yl)-p-(phenyl)phosphinothioic amide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)



![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)





